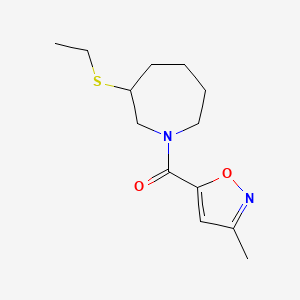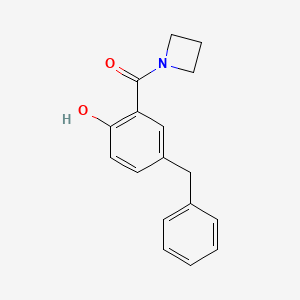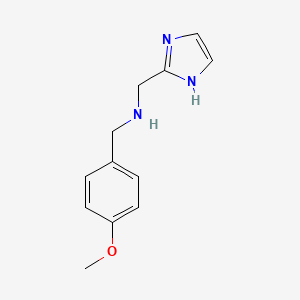![molecular formula C15H24N2O2 B7563005 [(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone](/img/structure/B7563005.png)
[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone, also known as CBM-1, is a chemical compound that has been studied for its potential use in scientific research.
科学研究应用
[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific type of potassium channel in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease. This compound has also been studied for its potential use as a tool in the study of ion channel function.
作用机制
[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone binds to and inhibits the activity of a specific type of potassium channel in the brain known as the Kv1.1 channel. This channel plays a role in regulating the electrical activity of neurons, and its dysfunction has been implicated in a number of neurological disorders. By inhibiting the activity of this channel, this compound could potentially have therapeutic benefits for these disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the severity of seizures in a mouse model of epilepsy, and to improve motor function in a rat model of Parkinson's disease. This compound has also been shown to have anxiolytic effects in mice, suggesting that it could have potential as a treatment for anxiety disorders.
实验室实验的优点和局限性
One advantage of using [(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone in lab experiments is its specificity for the Kv1.1 channel, which allows for selective inhibition of this channel without affecting other channels or receptors. However, one limitation is that this compound has a relatively short half-life, which could make it difficult to use in long-term experiments.
未来方向
There are a number of potential future directions for research on [(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone. One area of interest is the development of more potent and selective inhibitors of the Kv1.1 channel, which could have improved therapeutic potential for neurological disorders. Another area of interest is the study of the role of the Kv1.1 channel in other physiological processes, such as pain perception and immune function. Finally, the development of new methods for delivering this compound to specific regions of the brain could improve its potential as a therapeutic agent for neurological disorders.
合成方法
The synthesis of [(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone involves the reaction of cyclobutanecarboxylic acid with 3-methylpiperazine to form the corresponding amide, which is then reacted with cyclobutylmethyl chloride to produce this compound. This synthesis method has been described in detail in a scientific journal article by K. Ishihara et al. (2006).
属性
IUPAC Name |
[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-11-10-16(14(18)12-4-2-5-12)8-9-17(11)15(19)13-6-3-7-13/h11-13H,2-10H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQBGJOHTLJLHB-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2CCC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)C2CCC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B7562923.png)

![(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B7562929.png)
![2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B7562934.png)

![4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7562943.png)

![2,5-difluoro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B7562955.png)
![N-methyl-3-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562961.png)
![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-phenoxybenzamide](/img/structure/B7562980.png)

![1-(4-Hydroxycyclohexyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7563007.png)
![2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N-phenylacetamide](/img/structure/B7563014.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B7563020.png)